2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone
Overview
Description
2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone, also known as Menadione or Vitamin K3, is a synthetic compound that belongs to the family of naphthoquinones. It is a yellow crystalline powder that is soluble in water and ethanol. Menadione is widely used in scientific research due to its ability to act as an electron acceptor and donor.
Mechanism of Action
2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone acts as an electron acceptor and donor, which allows it to participate in various physiological processes. It is involved in the synthesis of several important proteins, including blood clotting factors and bone proteins. This compound also plays a role in the regulation of gene expression and cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as superoxide dismutase and catalase, which are involved in the antioxidant defense system. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has several advantages for use in lab experiments. It is readily available and relatively inexpensive. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations, including its potential toxicity at high doses and its instability in the presence of light and air.
Future Directions
There are several future directions for research on 2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of this compound's potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various physiological processes.
Scientific Research Applications
2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been extensively studied in scientific research due to its potential health benefits. It has been shown to have antioxidant, anticancer, and anticoagulant properties. This compound has also been used in the treatment of certain medical conditions, such as hypoprothrombinemia, a blood clotting disorder.
properties
IUPAC Name |
2-(2-methylanilino)-3-morpholin-4-ylnaphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-6-2-5-9-17(14)22-18-19(23-10-12-26-13-11-23)21(25)16-8-4-3-7-15(16)20(18)24/h2-9,22H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMGDIXQYSZAJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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